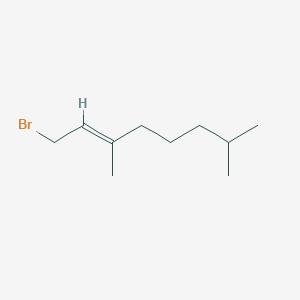![molecular formula C6H3LiN4O2 B13509592 Lithium(1+)[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B13509592.png)
Lithium(1+)[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate is a compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and other fields. The unique structure of lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate makes it a subject of interest for researchers aiming to develop new therapeutic agents and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate typically involves the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal. This multicomponent reaction is regioselective and can be carried out in a one-pot method . The reaction conditions usually involve heating the reactants in a suitable solvent under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Selective reduction of the compound can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and substituted triazolopyrimidines. These products can have different biological and chemical properties, making them useful for various applications.
Applications De Recherche Scientifique
Lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent. It can inhibit nitric oxide and tumor necrosis factor-α production, making it useful for treating neurodegenerative diseases.
Agriculture: Triazolopyrimidines, including this compound, have been studied for their herbicidal and antifungal properties.
Industrial Applications: The compound can be used as a corrosion inhibitor for metals.
Mécanisme D'action
The mechanism of action of lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines . This mechanism underlies its neuroprotective and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its diverse biological activities, including anticancer and antiviral properties.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with significant biological activities, including CDK2 inhibition for cancer treatment.
Uniqueness
Lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate is unique due to its lithium ion, which can enhance its biological activity and stability. The presence of the lithium ion differentiates it from other triazolopyrimidines and contributes to its distinct pharmacological profile.
Propriétés
Formule moléculaire |
C6H3LiN4O2 |
|---|---|
Poids moléculaire |
170.1 g/mol |
Nom IUPAC |
lithium;[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C6H4N4O2.Li/c11-6(12)4-1-5-7-2-9-10(5)3-8-4;/h1-3H,(H,11,12);/q;+1/p-1 |
Clé InChI |
DNMXWEFTLDJVTB-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=C(N=CN2C1=NC=N2)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride](/img/structure/B13509532.png)

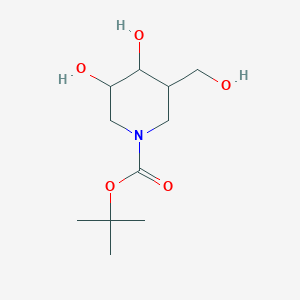

![(3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13509557.png)

![1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B13509570.png)

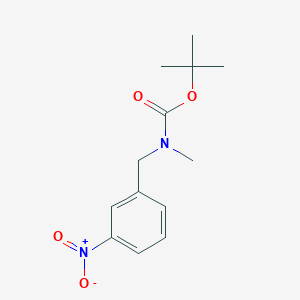
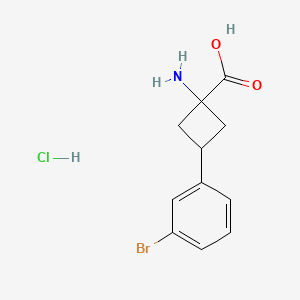
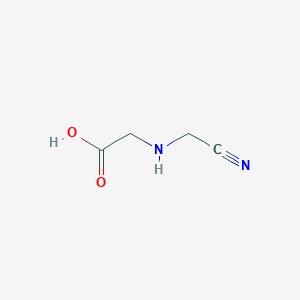
![3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13509604.png)

